molecular formula C7H5BrO2 B077567 2-Bromo-5-methyl-1,4-benzoquinone CAS No. 13070-25-2

2-Bromo-5-methyl-1,4-benzoquinone

Cat. No.: B077567
CAS No.: 13070-25-2
M. Wt: 201.02 g/mol
InChI Key: GELQQGMYSDRBHC-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Alkylated 1,4-Benzoquinones in Organic Synthesis

Halogenated and alkylated 1,4-benzoquinones are recognized as pivotal intermediates in the synthesis of a wide range of biologically active compounds and complex organic structures. nist.gov The quinone ring system, being an α,β-unsaturated ketone, is inherently reactive and participates in various chemical transformations. sigmaaldrich.com These compounds are particularly valued as:

Dienophiles in Diels-Alder Reactions: The electron-deficient nature of the quinone ring makes it an excellent dienophile in [4+2] cycloaddition reactions, providing a powerful tool for the construction of polycyclic systems. The presence of substituents can influence the regioselectivity and stereoselectivity of these reactions. chemicalbook.com

Substrates for Nucleophilic Addition and Substitution: The electrophilic carbon atoms of the quinone ring are susceptible to attack by nucleophiles, such as amines and thiols. uni.lunih.gov This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of highly substituted aromatic compounds. The halogen atom, in particular, can act as a leaving group in nucleophilic substitution reactions.

Precursors to Biologically Active Molecules: Many natural and synthetic quinone derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. sigmaaldrich.comchemspider.com The substitution pattern on the quinone ring is crucial for its biological efficacy. For instance, thymoquinone (B1682898) (2-isopropyl-5-methyl-1,4-benzoquinone), a structural relative of the title compound, is known for its potential chemopreventive and anticancer properties.

Research Rationale for Investigating 2-Bromo-5-methyl-1,4-benzoquinone

While extensive research has been conducted on the broader class of substituted benzoquinones, the specific investigation of this compound is driven by the desire to understand the interplay of its distinct substituents on the molecule's reactivity and potential utility. The rationale for its study can be understood from several perspectives:

Modulation of Electronic Properties: The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group on the same benzoquinone ring creates a unique electronic environment. This substitution pattern is expected to influence the redox potential of the quinone and the reactivity of the different positions on the ring towards nucleophiles and in cycloaddition reactions. uni.lu

Intermediate for Targeted Synthesis: The specific arrangement of the bromo and methyl groups makes this compound a potentially valuable intermediate for the synthesis of more complex molecules where this substitution pattern is required. The bromine atom offers a handle for further functionalization, for example, through cross-coupling reactions.

Exploration of Biological Activity: Given that many substituted benzoquinones exhibit significant biological activity, there is a strong rationale for synthesizing and screening novel derivatives like this compound for potential therapeutic applications. chemspider.com The specific combination of substituents could lead to novel biological profiles.

Scope and Objectives of the Academic Research Outline

A focused academic investigation into this compound would logically encompass the following scope and objectives:

Scope: The research would focus on the synthesis, characterization, and reactivity of this compound. The study would aim to establish a foundational understanding of this specific molecule to enable its future application in organic synthesis and medicinal chemistry.

Objectives:

To develop an efficient and scalable synthesis of this compound.

To thoroughly characterize the compound using modern spectroscopic and analytical techniques.

To investigate its reactivity in key organic transformations, including Diels-Alder reactions and nucleophilic additions/substitutions, to map its synthetic potential.

To perform preliminary in-vitro screening of its biological activity to identify any potential for therapeutic applications.

Detailed Research Findings

While dedicated, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its chemical properties can be compiled from chemical databases and inferred from studies on analogous compounds.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₅BrO₂ uni.lu
Molecular Weight 201.02 g/mol uni.lu
CAS Number 13070-25-2 uni.lu
Appearance Not specified in detail, likely a colored solid
Canonical SMILES CC1=CC(=O)C(=C(C1=O)Br)
InChI Key GELQQGMYSDRBHC-UHFFFAOYSA-N

Note: Some properties may be predicted rather than experimentally determined.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQQGMYSDRBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369604
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13070-25-2
Record name 2-Bromo-5-methyl-1,4-benzoquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methyl-1,4-benzoquinone
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Synthetic Methodologies for 2 Bromo 5 Methyl 1,4 Benzoquinone and Its Functionalized Analogues

Strategies for the De Novo Construction of Brominated and Methylated 1,4-Benzoquinones

The de novo synthesis of 2-bromo-5-methyl-1,4-benzoquinone often involves the oxidation of appropriately substituted aromatic precursors. This approach allows for the early introduction of the bromo and methyl groups, which can then be carried through to the final quinone structure.

Oxidation of Aromatic Precursors (e.g., Phenols, Hydroquinones, Dimethoxybenzenes)

The oxidation of phenols, hydroquinones, and dimethoxybenzenes serves as a fundamental method for constructing the 1,4-benzoquinone (B44022) core. scielo.brjetir.org

Phenols: Phenols are readily oxidized to quinones. libretexts.org For instance, 2-bromo-5-methylphenol (B88109) can be synthesized by the bromination of m-cresol. chemicalbook.com Subsequent oxidation of this substituted phenol (B47542) would yield the target this compound. A variety of oxidizing agents can be employed for this transformation, including chromic acid, Fremy's salt, and sodium dichromate. libretexts.org

Hydroquinones: The oxidation of hydroquinones is a direct and facile route to 1,4-benzoquinones. youtube.comwikipedia.org For example, 2-bromo-5-methylhydroquinone can be oxidized to the corresponding benzoquinone. This oxidation can be achieved using various reagents, including potassium bromate (B103136) in a dilute acid solution. youtube.com

Dimethoxybenzenes: Dimethoxybenzenes are common precursors for benzoquinone synthesis, undergoing oxidative demethylation. scielo.br A two-step synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone starting from 3,4,5-trimethoxytoluene (B53474) has been reported, which involves bromination followed by oxidation using persulfate salts. researchgate.netdoaj.org This highlights a viable pathway to related brominated and methylated benzoquinones. Another approach involves the oxidative demethylation of dimethoxy compounds using reagents like ceric ammonium (B1175870) nitrate (B79036) or silver oxide/nitric acid. scielo.br

Targeted Bromination during Benzoquinone Scaffold Formation

An alternative strategy involves the simultaneous formation and bromination of the benzoquinone ring. This can be achieved through one-pot procedures where the brominating agent is present during the oxidation of the aromatic precursor. For instance, the direct conversion of catechol derivatives to bromo-o-benzoquinones can be accomplished through a one-pot oxidative bromination. This method employs an oxidizing agent and a bromine source concurrently.

Regioselective Introduction of Bromo and Methyl Substituents

The regioselective functionalization of a pre-formed benzoquinone ring is a powerful strategy that allows for precise control over the substitution pattern.

Directed Halogenation Techniques for the Benzoquinone Ring

Achieving regioselectivity in the halogenation of benzoquinones is crucial for the synthesis of specifically substituted products. nih.gov Various methods have been developed to control the position of halogenation on the benzoquinone scaffold. tandfonline.comnih.gov

One approach involves the use of copper(II) halide adsorbed on neutral alumina (B75360) for the selective halogenation of 1,4-benzoquinones at the quinonoid positions. tandfonline.com Another technique utilizes N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel for regioselective electrophilic aromatic bromination. mdpi.com Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of aromatic compounds, which could be applicable to benzoquinone systems. nih.gov

Methylation Strategies for Halogenated Benzoquinone Scaffolds

The introduction of a methyl group onto a halogenated benzoquinone scaffold represents another key synthetic transformation. While direct methylation of the benzoquinone ring can be challenging, alternative strategies exist. One potential route involves the use of organometallic reagents, such as organocuprates, which are known to undergo conjugate addition to α,β-unsaturated ketones, a structural motif present in benzoquinones.

Multi-Step Synthetic Sequences Employing this compound

This compound is a versatile building block in multi-step organic synthesis. youtube.comyoutube.com Its reactive nature, stemming from the presence of both an electrophilic double bond and a leaving group (bromide), allows for a variety of subsequent transformations.

For example, the bromo substituent can be displaced by various nucleophiles through a Michael-type addition-elimination reaction. This allows for the introduction of a wide range of functional groups at the 2-position. The quinone moiety itself can undergo Diels-Alder reactions, acting as a dienophile, to construct more complex polycyclic systems. organic-chemistry.org

Table of Synthetic Reactions

Starting MaterialReagent(s)ProductReaction Type
m-CresolBromine, Iron powder2-Bromo-5-methylphenolElectrophilic Aromatic Substitution
2-Bromo-5-methylphenolChromic AcidThis compoundOxidation
2-Bromo-5-methylhydroquinonePotassium Bromate, H₂SO₄This compoundOxidation
3,4,5-TrimethoxytolueneBromine, then Persulfate5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinoneBromination, Oxidation
1,4-BenzoquinoneCopper(II) bromide on Alumina2-Bromo-1,4-benzoquinone (B1218145)Halogenation
Toluquinone (Methyl-1,4-benzoquinone)N-Bromosuccinimide, Silica gelBromo-methyl-1,4-benzoquinoneHalogenation

"Detour Methods" for Enhancing Synthetic Efficiency and Selectivity

In the context of synthesizing complex molecules, "detour methods" refer to alternative synthetic pathways that circumvent challenges such as low regioselectivity, poor yields, or harsh reaction conditions associated with more direct or traditional routes. For the synthesis of functionalized quinone systems derived from this compound, a notable "detour" involves a highly regioselective Diels-Alder reaction. This approach provides a more controlled and efficient means to construct polysubstituted naphthoquinone cores compared to direct functionalization methods, which can often lead to a mixture of isomers and are limited in scope.

One such efficient pathway has been established for the synthesis of a focused library of polysubstituted 3-benzylmenadione derivatives, which are of interest for their potential biological activities. researchgate.net This method utilizes this compound as a key building block in a regioselective Diels-Alder reaction. researchgate.net This cycloaddition approach is advantageous as it allows for the precise placement of substituents on the aromatic ring of the resulting naphthoquinone. researchgate.net

Modular Synthesis of Complex Quinone Systems

The modular synthesis of complex quinone systems allows for the systematic assembly of diverse molecular architectures from a set of common building blocks. This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies. The use of this compound as a dienophile in Diels-Alder reactions exemplifies a powerful modular strategy for constructing intricate quinone frameworks. researchgate.net

In this modular approach, various dienes can be reacted with this compound to generate a range of polysubstituted 2-methyl-1,4-naphthoquinone derivatives. researchgate.net The inherent reactivity and regiochemical biases of the starting materials can be exploited to predictably generate complex products. This strategy has been successfully employed to synthesize a series of 3-benzylmenadione derivatives with functional groups on the aromatic ring of the naphthoquinone core. researchgate.net

The versatility of this modular approach is demonstrated by the variety of dienes that can be employed, leading to a diverse set of final products from a common quinone precursor. This method underscores the utility of this compound as a versatile platform for the modular construction of complex, biologically relevant quinone systems. researchgate.net

Below is a table detailing the starting materials and resulting compounds from a modular synthesis approach involving this compound.

DieneQuinone DienophileResulting Naphthoquinone Derivative
(E)-1-(3,4-Dimethoxyphenyl)buta-1,3-dieneThis compound3-Benzyl-6,7-dimethoxy-2-methylnaphthalene-1,4-dione
(E)-1-(4-Methoxyphenyl)buta-1,3-dieneThis compound3-Benzyl-6-methoxy-2-methylnaphthalene-1,4-dione
(E)-1-Phenylbuta-1,3-dieneThis compound3-Benzyl-2-methylnaphthalene-1,4-dione

This table is generated based on the principles of the modular Diels-Alder approach described in the literature for synthesizing polysubstituted naphthoquinones. The specific dienes are representative examples to illustrate the modularity.

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Methyl 1,4 Benzoquinone

Nucleophilic Addition Reactions

The polarized carbon-carbon double bonds and carbonyl groups of the benzoquinone ring make it a prime target for nucleophilic attack. The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group introduces asymmetry, influencing the position and nature of these attacks.

2-Bromo-5-methyl-1,4-benzoquinone serves as a classic Michael acceptor. In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. masterorganicchemistry.com For this quinone, the C3 and C6 positions are susceptible to nucleophilic attack. The reaction typically proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the addition product. masterorganicchemistry.com

The regioselectivity of the attack—whether it occurs at the C3 position (adjacent to the bromine) or the C6 position (adjacent to the methyl group)—is dictated by a combination of steric and electronic factors governed by the substituents and the nature of the incoming nucleophile. For instance, in reactions of substituted benzoquinones with thiols, the nucleophile was observed to add to the position remote from the electron-donating methyl group. nih.gov This suggests a preference for attack at positions that are more electron-deficient. Theoretical studies on related 2-bromo-1,4-quinones indicate that the LUMO (Lowest Unoccupied Molecular Orbital) has a high contribution from the pz atomic orbitals of the C2-C3 bond, making this region highly electrophilic and susceptible to nucleophilic attack. nih.govacs.org

The electrophilic character of the quinone ring is significantly influenced by its substituents. The bromine and methyl groups exert opposing electronic effects, which fine-tunes the molecule's reactivity.

Methyl Group (Electron-Donating Group): Conversely, the methyl group is an electron-donating group (EDG) that reduces the electrophilicity of the quinone ring through an inductive effect. This deactivating effect makes the ring less reactive towards nucleophiles compared to unsubstituted or halogen-substituted quinones. nih.gov

SubstituentElectronic EffectImpact on Quinone Ring's Electrophilicity
Bromine (Br)Electron-Withdrawing (Inductive)Increases reactivity
Methyl (CH₃)Electron-Donating (Inductive)Decreases reactivity

In addition to Michael addition at the C=C double bond, nucleophilic attack can also occur directly at the bromine-bearing carbon (C2), leading to a nucleophilic substitution of the bromine atom. This reaction can proceed through different mechanisms, including a direct nucleophilic vinylic substitution (SNV) or an addition-elimination pathway. nih.gov

In the addition-elimination mechanism, the nucleophile first adds to the double bond (typically at C3), and in a subsequent step, the bromine atom is eliminated to regenerate the aromatic quinone system. rsc.org The viability of this pathway is highly dependent on the nucleophile and the reaction conditions. For example, reactions involving chlorine-substituted benzoquinones and thiols have been shown to proceed via direct SNV, where the thiol group displaces the chlorine atom. nih.gov Similarly, the reaction of 2-bromo-1,4-benzoquinone (B1218145) derivatives with phenolates results in the substitution of the bromine atom. nih.govacs.org

The reaction of 2-bromo-1,4-benzoquinone derivatives can exhibit regiodivergence, where the reaction pathway and the final product structure depend on the specific nucleophile used. This has been demonstrated in theoretical and experimental studies involving anilines and phenolates. nih.govacs.org

Reaction with Anilines: When a 2-bromo-1,4-benzoquinone derivative reacts with anilines in water, the reaction proceeds via a Michael addition at the C3 position. Surprisingly, the bromine atom is not displaced. Instead, an addition/oxidation sequence occurs, yielding a 2-amino-3-bromoquinone product. The stability of the zwitterionic intermediate and strong orbital interactions favor this pathway. nih.govacs.org

Reaction with Phenolates: In contrast, the reaction with phenolates in acetonitrile (B52724) follows a different course. The phenolate (B1203915) anion attacks the C2 carbon, leading to the direct nucleophilic substitution of the bromine atom. This results in the formation of a 3-aryloxybenzoquinone, with the halide acting as the leaving group. nih.govacs.org

This divergent behavior highlights how the nucleophile's character and the solvent can direct the reaction towards either conjugate addition or substitution.

NucleophileReaction PathwayResulting Product Type
AnilineMichael Addition/Oxidation2-Amino-3-bromoquinone (Bromine retained)
PhenolateNucleophilic Substitution3-Aryloxybenzoquinone (Bromine displaced)

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. This compound, as an α,β-unsaturated ketone, can function as an effective dienophile. acs.org The electron-withdrawing nature of the two carbonyl groups and the bromine atom activates the C5-C6 double bond, making it more receptive to reaction with an electron-rich diene.

This [4+2] cycloaddition is a powerful tool for synthesizing complex bicyclic and polycyclic structures, which are scaffolds for many natural products. acs.org The reaction with this compound would lead to the formation of a bicyclo[2.2.2]octenedione derivative, creating two new carbon-carbon bonds and up to four new stereocenters in a single step. The regio- and stereochemical outcome of the cycloaddition can be controlled by the specific diene used and the reaction conditions. acs.org

Regio- and Stereochemical Control in Cycloaddition Processes

The reactivity of this compound in cycloaddition reactions, particularly in Diels-Alder reactions where it acts as a dienophile, is governed by the electronic and steric influences of its substituents. wikipedia.org The two double bonds in the quinone ring are not equivalent. The double bond bearing the bromine atom is more electron-deficient due to the electron-withdrawing inductive effect of the halogen. Conversely, the other double bond is influenced by the electron-donating methyl group.

This electronic differentiation is a key factor in controlling the regioselectivity of cycloaddition reactions. In a typical Diels-Alder reaction with an electron-rich diene, the diene will preferentially attack the more electron-poor double bond (the C2-C3 bond bearing the bromine). The orientation of the addition (the "ortho" vs. "meta" adduct) is further directed by the substituents on the diene and the quinone. Steric hindrance from the methyl and bromo groups also plays a crucial role in dictating the stereochemical outcome, influencing the endo/exo selectivity of the cycloaddition.

Catalytic Effects on Reaction Pathways (e.g., Lewis Acid Catalysis)

The reaction pathways of this compound in cycloadditions can be significantly influenced by the use of catalysts, particularly Lewis acids. Lewis acids coordinate to one of the carbonyl oxygen atoms of the quinone. This coordination enhances the electron-withdrawing character of the quinone system, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This activation makes the quinone a more potent dienophile, often leading to increased reaction rates and higher yields. mdpi.com

Furthermore, Lewis acid catalysis can exert profound control over the regio- and stereoselectivity of the cycloaddition. mdpi.comresearchgate.net By coordinating preferentially to one of the two non-equivalent carbonyl oxygens, the Lewis acid can direct the incoming diene to a specific face of the quinone and a specific double bond, enhancing the formation of a single desired isomer. mdpi.com For instance, coordination to the C4-carbonyl would further activate the C2-C3 double bond for nucleophilic attack by the diene. The choice of Lewis acid and reaction conditions can be tailored to achieve high levels of diastereoselectivity and, with the use of chiral Lewis acids, enantioselectivity. mdpi.comrsc.org

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is a central feature of its chemistry, involving sequential electron and proton transfer steps.

Investigation of One-Electron and Two-Electron Reduction Mechanisms

Like other quinones, this compound undergoes reduction through two successive one-electron steps. wikipedia.orgresearchgate.net The first step is a reversible one-electron reduction to form a semiquinone radical anion. researchgate.net This species is a resonance-stabilized radical where the negative charge and the unpaired electron are delocalized over the quinone ring.

Step 1: One-Electron Reduction C₇H₅BrO₂ + e⁻ ⇌ [C₇H₅BrO₂]⁻• (Semiquinone radical anion)

The second step involves the addition of another electron, typically followed by protonation in protic media, to yield the corresponding hydroquinone (B1673460). researchgate.netnih.gov This two-electron, two-proton process converts the quinone into its fully reduced aromatic form.

Step 2: Second Electron Reduction and Protonation [C₇H₅BrO₂]⁻• + e⁻ + 2H⁺ → C₇H₇BrO₂ (Hydroquinone)

The stability and reactivity of the intermediate semiquinone radical are influenced by the substituents and the solvent environment.

Quantitative Analysis of Substituent Effects on Redox Potentials

The redox potential of a benzoquinone is highly sensitive to the nature and position of its substituents. ed.govnih.gov Electron-withdrawing groups increase the redox potential, making the quinone a stronger oxidizing agent, while electron-donating groups have the opposite effect. nih.govnih.gov

In this compound, the bromine atom acts as an electron-withdrawing group through its inductive effect, which increases the redox potential. The methyl group, being electron-donating, tends to decrease the redox potential. The net effect is a balance of these opposing influences. Compared to the parent 1,4-benzoquinone (B44022), the bromo substituent is expected to have a more dominant effect, resulting in a higher redox potential than that of 2-methyl-1,4-benzoquinone but lower than that of 2-bromo-1,4-benzoquinone. Theoretical and experimental studies on various substituted quinones have established clear correlations between substituent parameters (like Hammett constants) and their redox potentials. nih.govacs.org

Below is an interactive table illustrating the general effects of electron-donating and electron-withdrawing groups on the one-electron reduction potentials of 1,4-benzoquinones in aprotic solvents.

CompoundSubstituent(s)Substituent EffectExpected Impact on Redox Potential (vs. 1,4-Benzoquinone)
1,4-BenzoquinoneNoneReference-
2-Methyl-1,4-benzoquinone-CH₃Electron-DonatingDecrease
2-Bromo-1,4-benzoquinone-BrElectron-WithdrawingIncrease
This compound-Br, -CH₃Withdrawing & DonatingNet Increase
2,5-Dichloro-1,4-benzoquinone-Cl, -ClElectron-WithdrawingSignificant Increase

This table represents qualitative trends based on established principles of substituent effects. nih.govacs.org

Photochemical Reactions and Photoreduction Pathways

Upon absorption of UV or visible light, this compound can be promoted to an electronically excited state. The photochemistry of quinones is often mediated by their triplet excited state. acs.org One common photochemical pathway is photoreduction, which can occur in the presence of a suitable hydrogen donor (e.g., an alcohol or an ether). In this process, the excited quinone abstracts a hydrogen atom from the donor molecule to form a semiquinone radical, which can then be further reduced or dimerize.

Another potential photochemical pathway is photoaddition, such as [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) derivatives. oup.com The regioselectivity of such reactions would again be influenced by the electronic and steric properties of the substituents on the quinone ring. The presence of the bromine atom could also lead to photochemical C-Br bond cleavage as a competing process under certain conditions.

Charge-Transfer Complexation

As an electron-deficient π-system, this compound is an excellent electron acceptor and readily forms charge-transfer (CT) complexes with electron-donating molecules (donors). A classic example of this phenomenon in quinone chemistry is the formation of quinhydrone, a dark-colored 1:1 complex between quinone and its reduced form, hydroquinone. wikipedia.org

Similarly, this compound can form CT complexes with a variety of electron-rich donors, such as aromatic hydrocarbons, amines, and phenols. These complexes are characterized by a new, often intense, absorption band in the visible spectrum, which is responsible for their characteristic color. The formation of the complex involves the transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of the donor to the LUMO of the quinone acceptor. The stability of these complexes is dependent on the electron-accepting strength of the quinone and the electron-donating ability of the partner molecule. Such charge-transfer interactions can be crucial as an initial step in certain thermal and photochemical reactions. oup.com

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Bromo-5-methyl-1,4-benzoquinone by providing detailed information about the chemical environment of its constituent atoms.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The quinone ring contains two olefinic protons, while the methyl group possesses three aliphatic protons.

The chemical shifts of the olefinic protons are influenced by the electron-withdrawing effects of the carbonyl groups and the bromine atom, and the electron-donating nature of the methyl group. In the parent 1,4-benzoquinone (B44022), all four protons are equivalent and appear as a singlet. However, in this compound, the protons at the C3 and C6 positions are in different electronic environments. The proton at C3, adjacent to the bromine atom, is expected to resonate at a downfield chemical shift compared to the proton at C6, which is adjacent to the methyl group.

The aliphatic protons of the methyl group are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The integration of the signals would correspond to a 1:1:3 ratio for the C3-H, C6-H, and -CH₃ protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C3-H~7.0-7.2Singlet
C6-H~6.7-6.9Singlet
-CH₃~2.1Singlet

Note: The predicted values are based on the analysis of related benzoquinone derivatives.

Carbon-13 (¹³C) NMR for the Benzoquinone Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

The two carbonyl carbons (C1 and C4) are the most deshielded and will appear at the lowest field, typically in the range of δ 180-190 ppm. The chemical shifts of the olefinic carbons are influenced by the substituents. The carbon atom bearing the bromine atom (C2) will be significantly shielded due to the heavy atom effect of bromine. The carbon bearing the methyl group (C5) will be deshielded. The remaining olefinic carbons (C3 and C6) will have chemical shifts influenced by their proximity to the electron-withdrawing and electron-donating groups. The methyl carbon will appear at the highest field, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~185
C4~182
C2~140
C5~148
C3~138
C6~135
-CH₃~16

Note: The predicted values are based on the analysis of related benzoquinone derivatives.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its chemical bonds.

The most prominent features in the IR spectrum of a benzoquinone are the strong absorption bands due to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1650-1700 cm⁻¹. The presence of the bromine and methyl substituents can slightly shift the positions of these bands. The C=C stretching vibrations of the quinone ring are expected to appear in the 1600-1650 cm⁻¹ region.

The C-H stretching vibrations of the olefinic protons are observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group appears in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=O stretching1660-1680Strong
C=C stretching1610-1640Medium
Olefinic C-H stretching3050-3100Weak
Aliphatic C-H stretching2920-2980Weak
C-Br stretching600-700Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure and extent of conjugation in this compound. The spectrum is characterized by absorption bands arising from electronic transitions within the molecule.

Benzoquinones typically exhibit two main types of electronic transitions: a high-intensity π → π* transition and a lower-intensity n → π* transition. The π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is expected to appear in the shorter wavelength region of the UV spectrum, around 240-280 nm. The n → π* transition, which involves the excitation of a non-bonding electron from an oxygen atom to a π* antibonding orbital, is a forbidden transition and therefore has a much lower intensity. This band is typically observed in the visible region, around 400-450 nm, and is responsible for the characteristic yellow color of quinones.

The positions of these absorption maxima can be influenced by the solvent polarity and the nature of the substituents on the benzoquinone ring.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionWavelength (λmax, nm)
π → π~260
n → π~430

Note: The values are estimates based on data for similar benzoquinone structures.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for determining the exact molecular weight and elemental composition of this compound. The predicted monoisotopic mass of C₇H₅BrO₂ is 199.94729 Da. echemi.com

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of approximately equal intensity separated by 2 m/z units (M⁺ and M+2).

Fragmentation analysis provides further structural information. Common fragmentation pathways for quinones involve the loss of CO molecules. For this compound, initial fragmentation could involve the loss of a bromine radical (Br•) or a methyl radical (CH₃•), followed by successive losses of carbon monoxide.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion/FragmentFormulaPredicted m/z
[M]⁺C₇H₅⁷⁹BrO₂199.9473
[M+2]⁺C₇H₅⁸¹BrO₂201.9452
[M-CO]⁺C₆H₅⁷⁹BrO171.9522
[M-CO-CO]⁺C₅H₅⁷⁹Br143.9571
[M-Br]⁺C₇H₅O₂121.0289

Note: The predicted m/z values are for the most abundant isotopes.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Methyl 1,4 Benzoquinone

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are cornerstones of modern computational chemistry. researchgate.net DFT is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-bromo-5-methyl-1,4-benzoquinone. researchgate.net These studies involve solving approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, DFT calculations would be used to predict bond lengths, bond angles, and dihedral angles.

Given the quinone ring, the molecule is expected to be largely planar. researchgate.net However, computational analysis can confirm the degree of planarity and investigate the orientation of the methyl group's hydrogen atoms. Conformational analysis would explore different rotational positions (conformers) of the methyl group to identify the lowest energy state. The optimized geometry is crucial as all other calculated properties are dependent on this structure.

Table 1: Representative Predicted Geometrical Parameters for this compound Note: The following data is illustrative of what a DFT calculation would produce and is based on general chemical principles, not on specific published results for this exact molecule.

ParameterAtoms InvolvedPredicted Value (Illustrative)
Bond LengthC=O~1.22 Å
Bond LengthC=C~1.34 Å
Bond LengthC-C~1.48 Å
Bond LengthC-Br~1.89 Å
Bond LengthC-CH3~1.51 Å
Bond AngleO=C-C~121°
Bond AngleBr-C=C~122°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

For this compound, the LUMO is expected to be a π* orbital distributed across the conjugated system of the quinone ring, making it a good electron acceptor. The energy gap between the HOMO and LUMO is a critical reactivity descriptor; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net From these energies, other global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which quantify the molecule's reactive nature. nih.gov

Table 2: Conceptual DFT-Based Reactivity Descriptors Note: These values are conceptual and serve to illustrate the output of a typical DFT analysis.

DescriptorFormulaSignificance
HOMO Energy (E_HOMO)-Electron-donating ability
LUMO Energy (E_LUMO)-Electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOChemical reactivity and stability
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Electron-attracting power
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution
Global Electrophilicity (ω)χ² / (2η)Propensity to accept electrons

For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic attack. nih.gov Positive potential (blue) would likely be found near the hydrogen atoms and potentially on the ring carbons, indicating regions susceptible to nucleophilic attack. Fukui functions provide a more quantitative, atom-centered measure of reactivity, identifying which atoms are most likely to accept or donate electrons in a reaction.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides insight into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. wisc.edu

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for mapping the complete pathway of a chemical reaction, from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and products on the potential energy surface. github.ioloni.org

A transition state is a first-order saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other directions. github.io Locating these structures is computationally demanding but essential for understanding reaction kinetics. arxiv.orgucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

For reactions involving this compound, such as nucleophilic addition or cycloaddition, transition state calculations can be performed to:

Determine the Activation Energy: Quantify the energy barrier that must be overcome for the reaction to proceed.

Map the Reaction Pathway: Trace the minimum energy path connecting the transition state to the reactants and products, confirming that the located transition state correctly links the desired species.

Compare Competing Pathways: If a reaction can proceed through multiple mechanisms (e.g., concerted vs. stepwise), calculations can determine the activation energies for each path to predict which one is more favorable.

These calculations provide a detailed, step-by-step view of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Theoretical Prediction of Regio- and Stereoselectivity

Computational methods are crucial for understanding and predicting the outcome of chemical reactions where multiple isomers can be formed. For substituted benzoquinones like this compound, theoretical calculations can elucidate the factors governing regio- and stereoselectivity in reactions such as nucleophilic additions.

Detailed research findings indicate that the regioselectivity of nucleophilic attacks on substituted bromoquinones is heavily influenced by the electronic properties of the quinone ring. acs.org Theoretical models can predict the most likely site of attack by analyzing the distribution of electron density and molecular orbitals. One key aspect is the analysis of the Lowest Unoccupied Molecular Orbital (LUMO). In many cases, the region of the molecule with the largest LUMO coefficient is the most electrophilic and thus the most susceptible to nucleophilic attack.

For instance, in the reaction of a 2-bromo-substituted benzoquinone with a nucleophile, attack can potentially occur at several carbon positions. DFT calculations can be used to determine the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major reaction channel, thus determining the regioselectivity.

A theoretical study on the regiodivergent reaction of 2-bromo-6-methoxy-1,4-benzoquinone with anilines and phenolates highlights the utility of these computational approaches. acs.org The study used DFT (specifically the ωB97X-D functional) to analyze the reaction. It was found that the shape and coefficients of the LUMO could rationalize the preferential formation of one product over another. acs.org For the reaction with anilines in water, an addition/oxidation product was formed, a result corroborated by the calculated free energies of reaction. acs.org This type of analysis is directly applicable to this compound to predict its reactivity with various nucleophiles.

Table 1: Theoretical Approaches to Predicting Regioselectivity

Computational Method Parameter Analyzed Application to this compound
Density Functional Theory (DFT) Transition State Energies Calculation of activation barriers for nucleophilic attack at different positions (e.g., C3, C5, C6) to identify the kinetically favored product.
Molecular Orbital Analysis LUMO Coefficients Identification of the carbon atom with the highest electrophilicity, predicting the site of initial nucleophilic attack.

Prediction of Spectroscopic Signatures (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational quantum chemistry can accurately predict the spectroscopic signatures of molecules, which is invaluable for identifying compounds and interpreting experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used for this purpose. The calculated frequencies correspond to the vibrational modes of the molecule. For this compound, characteristic peaks for the C=O and C=C stretching vibrations of the quinone ring, as well as vibrations involving the C-Br and C-CH₃ bonds, can be predicted. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to π → π* and n → π* transitions, which are characteristic of quinone systems. The results help in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach. Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are used to determine the chemical shifts, usually relative to a standard like tetramethylsilane (B1202638) (TMS). For this compound, this would allow for the assignment of signals for the methyl protons and the vinylic protons, as well as for all carbon atoms in the molecule. Experimental NMR data for the closely related 2-bromo-1,4-benzoquinone (B1218145) is available and can serve as a benchmark for the accuracy of the theoretical predictions. nih.gov

Table 2: Predicted Spectroscopic Data for a Quinone Derivative (Illustrative Example)

Spectroscopy Type Computational Method Predicted Feature Typical Wavenumber/Wavelength/Shift
IR DFT (B3LYP/6-31G*) C=O Stretch ~1660-1690 cm⁻¹
IR DFT (B3LYP/6-31G*) C=C Stretch ~1600-1650 cm⁻¹
UV-Vis TD-DFT π → π* Transition ~240-280 nm
UV-Vis TD-DFT n → π* Transition ~400-450 nm
¹³C NMR DFT (GIAO) C=O Carbons ~180-190 ppm
¹³C NMR DFT (GIAO) C-Br Carbon ~130-140 ppm
¹H NMR DFT (GIAO) Vinylic Protons ~6.5-7.5 ppm

Theoretical Determination of Redox Potentials

The redox behavior of quinones is central to their chemical and biological activity. Computational electrochemistry allows for the direct calculation of redox potentials, providing a powerful tool for designing quinones with specific properties.

The reduction potential of a molecule like this compound can be determined theoretically using a thermodynamic cycle. This involves calculating the Gibbs free energy change (ΔG) for the reduction reaction in solution. DFT calculations are employed to compute the energies of the oxidized species (quinone) and the reduced species (semiquinone radical anion or hydroquinone (B1673460) dianion) in both the gas phase and in solution.

The free energy of the reaction is related to the standard redox potential (E°) by the Nernst equation. A number of studies have shown that DFT methods can accurately reproduce experimental one-electron reduction potentials of quinones. mdpi.com The choice of the functional (e.g., B3LYP, BHandHLYP, M06-2x) and the inclusion of solvent effects are critical for obtaining accurate results. researchgate.net

A strong correlation is often found between the calculated LUMO energy of the quinone and its experimental reduction potential. researchgate.net A lower LUMO energy indicates that the molecule is a better electron acceptor, which corresponds to a higher (more positive) reduction potential. This relationship can be used to screen libraries of virtual compounds and predict their redox properties before synthesis. The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group on the quinone ring will have competing effects on the redox potential, which can be precisely quantified through these computational methods.

Solvent Effects and Implicit Solvation Models in Computational Studies

The properties and reactivity of molecules in solution can be significantly different from those in the gas phase. Therefore, accounting for solvent effects is essential for accurate computational predictions. In the study of this compound, this is particularly important for calculating redox potentials and reaction energetics.

Explicitly modeling individual solvent molecules is computationally very expensive. A more efficient approach is to use implicit solvation models, where the solvent is treated as a continuous medium with specific properties like its dielectric constant.

Several implicit solvation models are widely used:

Polarizable Continuum Model (PCM): This is one of the most popular methods. The solute is placed in a cavity within the solvent continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric.

Conductor-like Screening Model (COSMO): This model is similar to PCM but treats the solvent as a perfect conductor, which simplifies the calculations.

SMD (Solvation Model based on Density): This is a universal solvation model that is parameterized for a wide range of solvents and is known for its accuracy in predicting free energies of solvation.

These models are crucial for obtaining accurate theoretical values for properties that are sensitive to the environment, such as redox potentials and UV-Vis absorption spectra. researchgate.net For example, geometry optimizations performed with an implicit solvation model can yield slightly different structures compared to gas-phase calculations, which in turn affects the calculated energies and properties. researchgate.net When studying reactions, these models provide the necessary free energies of solvation to construct a complete thermodynamic picture in the condensed phase. acs.org

Table 4: Common Implicit Solvation Models and Their Features

Model Name Abbreviation Principle Typical Application
Polarizable Continuum Model PCM Solute in a cavity within a dielectric continuum; solves electrostatics equations. Redox potentials, reaction energies, pKa calculations.
Conductor-like Screening Model COSMO Approximates the solvent as a conductor, simplifying the electrostatic problem. Widely used in quantum chemistry packages for general solvation effects.

Applications in Advanced Organic Synthesis and Derivatization Chemistry

2-Bromo-5-methyl-1,4-benzoquinone as a Versatile Synthetic Building Block

This compound is a valuable and versatile building block in the field of organic synthesis. chemicalbook.comlookchem.com Its structure, featuring a reactive quinone core, a bromine atom, and a methyl group, provides multiple sites for chemical modification. The electron-withdrawing nature of the two carbonyl groups and the bromine atom makes the quinone ring highly electrophilic and susceptible to a variety of nucleophilic addition and substitution reactions. Concurrently, the carbon-carbon double bonds within the ring system can participate in cycloaddition reactions. This inherent reactivity allows for its use as a precursor in the synthesis of more complex molecules, including substituted quinones, heterocyclic compounds, and polycyclic systems. thieme.comresearchgate.net The strategic placement of the bromo and methyl substituents influences the regioselectivity of these transformations, offering a pathway to specifically tailored molecular architectures.

Strategies for Further Functionalization of the Benzoquinone Core

The functionalization of the this compound core is primarily achieved through the exploitation of its electrophilic character. Nucleophiles can attack the quinone ring, leading to addition or substitution products, thereby enabling the introduction of a wide array of functional groups.

The introduction of alkyl and alkoxy groups onto the benzoquinone framework is a key strategy for modifying its electronic and steric properties. While direct alkylation of this compound can be challenging, related transformations on similar quinone systems highlight the general approaches. For instance, the synthesis of biologically active unsymmetrical alkyl-hydroxymethoxyquinone analogs can be achieved from p-methoxyphenol precursors, where an alkyl side chain is introduced ortho to the hydroxyl group before oxidation to the quinone form. scielo.br

Alkoxylation, the introduction of an -OR group, is another important modification. A prominent example is the synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (Ubiquinone Q₀), a vital compound in the synthesis of the Coenzyme Q series. scielo.brgoogle.com Synthetic routes to this compound often start from precursors like 3,4,5-trimethoxytoluene (B53474), which is oxidized to introduce the quinone functionality. scielo.br The synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for coenzyme Q compounds, has also been reported, demonstrating the viability of having both bromo and alkoxy substituents on the ring. researchgate.net These examples underscore the strategic importance of alkoxylation in creating quinone derivatives with specific electronic characteristics.

Table 1: Examples of Alkylated and Alkoxylated Benzoquinone Derivatives

Starting MaterialReagents/ConditionsProductReference
p-Methoxyphenol1. Claisen rearrangement to introduce alkyl chain 2. OxidationUnsymmetrical alkyl-hydroxymethoxyquinones scielo.br
3,4,5-TrimethoxytolueneH₂O₂, HCOOH, phosphomolybdic acid2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Ubiquinone Q₀) scielo.br
2,3-Dimethoxy-5-methyl-1,4-hydroquinoneN-Bromosuccinimide (NBS), H₂SO₄ (cat.), CH₃CN5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone researchgate.net

The reaction of halo-quinones with amines is a fundamental method for synthesizing nitrogen-containing quinone derivatives. nih.gov The bromine atom on the this compound ring is a leaving group, allowing for nucleophilic substitution by primary and secondary amines. Analogous reactions, such as the di-amination of methyl-p-benzoquinone (p-toluquinone), demonstrate the reactivity of the quinone core towards amines. nih.gov

In more heavily halogenated systems, such as tetrabromo-1,4-benzoquinone, reactions with aromatic amines can yield 2,5-diarylamino-3,6-dibromo-p-benzoquinones. scielo.br This highlights a common reaction pathway where two of the bromine atoms are substituted by amino groups. These reactions are typically nucleophilic additions followed by oxidation or direct nucleophilic substitution (ipso-substitution). The resulting amino-substituted quinones are important scaffolds in medicinal chemistry and materials science.

Table 2: Examples of Amination Reactions on Benzoquinones

Quinone ReactantAmine ReactantProduct TypeReference
p-Toluquinone(-)-cis-MyrtanylamineDi-amination product nih.gov
Tetrabromo-1,4-benzoquinoneAromatic amines2,5-Diarylamino-3,6-dibromo-p-benzoquinones scielo.br
p-ChloranilPrimary amineMono-NH-substituted-tri-chloro-1,4-benzoquinone nih.gov

Sulfur-containing functional groups can be introduced onto the benzoquinone ring through reactions with sulfur nucleophiles. For halogenated quinones like this compound, this can proceed via nucleophilic substitution where the bromide ion is displaced. A study on the reaction of 2-halo-3,5,6-trimethyl-1,4-benzoquinone with sulfur(IV) (sulfite) showed that the nucleophilic attack of the sulfite (B76179) ion leads to the dissociation of the halide ion from the quinone ring. tandfonline.com This reaction results in the formation of sulfonated quinones. tandfonline.com

Another general strategy involves the reaction of quinones with thiols. For example, 2,5-dihydroxy- nih.govgxu.edu.cn-benzoquinone readily reacts with thiols like benzenethiol (B1682325) and 1-hexanethiol (B106883) to yield the corresponding 2,5-dithioether derivatives. rsc.org This transformation proceeds via an addition-elimination mechanism. rsc.org These methods provide pathways to sulfur-substituted benzoquinones, which are of interest for their electronic properties and potential biological activities.

Development of Novel Polycyclic and Heterocyclic Systems via Cycloadditions

This compound is an excellent dienophile for Diels-Alder reactions, a powerful tool for constructing six-membered rings. wikipedia.org These [4+2] cycloaddition reactions provide a direct route to complex polycyclic and bicyclic structures. researchgate.net The regiochemistry of the Diels-Alder reaction is influenced by the substituents on the quinone. For an unsymmetrical dienophile like 2-methyl-1,4-benzoquinone, the reaction with an unsymmetrical diene can lead to different constitutional isomers. Generally, the reaction favors the formation of "ortho" (1,2) or "para" (1,4) products over "meta" (1,3) products. masterorganicchemistry.com The electronic effects of the methyl group (electron-donating) and the carbonyls (electron-withdrawing) direct the incoming diene. The double bond that is not adjacent to the methyl group is more electron-poor and generally more reactive in the Diels-Alder reaction. reddit.com

Furthermore, substituted quinones can be used to synthesize heterocyclic systems. For example, reactions of chloro-1,4-benzoquinone with amidrazones have been shown to produce benzo[e] scielo.brnih.govgxu.edu.cntriazines and 1,2,4-triazolospiro thieme.comgxu.edu.cndeca-2,6,9-trien-8-ones. core.ac.ukresearchgate.net These reactions demonstrate how the quinone core can be elaborated into complex, nitrogen-containing heterocyclic frameworks. The synthesis of polycyclic quinones containing heteroatoms is of significant interest in medicinal chemistry. researchgate.net

Derivatization for Enhanced Chromatographic and Spectroscopic Analysis

The accurate detection and quantification of quinones like this compound in complex matrices can be challenging due to their reactivity and sometimes poor ionization efficiency in mass spectrometry. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a more stable or more easily detectable form.

For analysis by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), quinones can be derivatized to improve their ionization efficiency. A method involving the nucleophilic addition of methanol (B129727) has been developed for several quinones, including methyl-p-benzoquinone (MBQ). gxu.edu.cnnih.gov This derivatization introduces a methoxy (B1213986) "tag" to the quinone structure, significantly enhancing the signal intensity in ESI-MS. nih.gov

Another derivatization strategy for mass spectrometry involves tagging the quinone with an amine-containing reagent. In situ derivatization with cysteamine (B1669678) has been used for the rapid analysis of quinones, including MBQ, by wooden-tip electrospray ionization mass spectrometry. gxu.edu.cn The introduced amine group improves the ionization efficiency of the quinone. For the analysis of haloquinones in water, sample preparation is crucial. Acidification of water samples with formic acid has been shown to be effective in preventing the degradation of chloro- and bromo-benzoquinones prior to LC-MS/MS analysis. umb.edu For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for polar or non-volatile compounds. While not specific to quinones, the analysis of a related compound, 2,5-dimethoxy-4-bromophenethylamine, was successfully performed by GC-MS after derivatization with N-methyl-bis-trifluoroacetamide (MBTFA), demonstrating a common approach for analyzing bromo-substituted aromatic compounds.

Table 3: Derivatization Strategies for Enhanced Analysis of Quinones

Analytical TechniqueDerivatizing Agent/MethodPurpose of DerivatizationAnalyte ExampleReference
HPLC-ESI-MS/MSMethanolImprove ionization efficiency by adding a methoxy tagMethyl-p-benzoquinone (MBQ) gxu.edu.cnnih.gov
Wooden-tip ESI-MSCysteamineImprove ionization efficiency by adding an amine tagMethyl-p-benzoquinone (MBQ) gxu.edu.cn
LC-MS/MSFormic Acid (acidification)Prevent degradation of analyte during sample storage/preparationChloro- and Bromo-benzoquinones umb.edu
GC-MSN-methyl-bis-trifluoroacetamide (MBTFA)Increase volatility and thermal stability for GC analysis2,5-dimethoxy-4-bromophenethylamine (analogous bromo-compound)

Q & A

Q. Q1. What are the established synthetic routes for 2-bromo-5-methyl-1,4-benzoquinone, and how can reaction conditions be optimized for higher yields?

Answer: this compound is typically synthesized via oxidation of substituted hydroquinones. For example, brominated hydroquinones can be oxidized using chromic acid (CrO₃) in acetic acid, as demonstrated in the synthesis of analogous brominated benzoquinones . Optimization involves controlling reaction temperature (20–40°C), stoichiometry of the oxidizing agent, and purification via column chromatography. Alternative methods, such as electrochemical oxidation or enzyme-mediated pathways, may reduce side reactions like over-oxidation. Purity validation requires HPLC or GC-MS to confirm >98% purity, as noted in substituted benzoquinone syntheses .

Q. Q2. How does the bromine substituent influence the electronic structure and reactivity of 1,4-benzoquinone derivatives?

Answer: Bromine, being an electron-withdrawing group, reduces electron density in the quinone ring, enhancing electrophilicity at the carbonyl positions. This facilitates nucleophilic attacks (e.g., thiol additions) or redox reactions. Comparative studies of halogenated benzoquinones (e.g., 2-chloro-1,4-benzoquinone) show that bromine’s larger atomic radius and polarizability increase steric hindrance and alter π-orbital overlap, impacting charge-transfer interactions in donor-acceptor systems . Computational methods like DFT can model these effects by analyzing HOMO-LUMO gaps and Mulliken charges.

Advanced Research Questions

Q. Q3. What mechanistic pathways explain the role of this compound in radical-mediated reactions, such as organic hydroperoxide decomposition?

Answer: Halogenated benzoquinones act as catalysts in radical-generating reactions. For instance, 2-chloro-1,4-benzoquinone (2-CBQ) forms peroxyl radical intermediates (e.g., CBQ-OO-t-Bu) during t-BuOOH decomposition, which homolytically cleave to produce alkoxyl radicals (t-BuO•) . Analogously, brominated derivatives like this compound may generate brominated peroxyl radicals, detectable via ESR spectroscopy. However, transient intermediates require stopped-flow techniques or spin-trapping agents (e.g., DMPO) for stabilization and identification .

Q. Q4. How do substituent position and halogen type (Br vs. Cl) affect the inhibitory activity of benzoquinones in biological systems, such as enzyme inhibition?

Answer: Substituent position dictates steric and electronic interactions with enzyme active sites. For example, 2,5-dichloro-1,4-benzoquinone (2,5-DCBQ) inhibits photosynthesis by binding to the QB site in Photosystem II, while methyl groups (e.g., 5-methyl) enhance hydrophobic interactions . Bromine’s higher electronegativity and size compared to chlorine may increase binding affinity but reduce solubility, complicating bioactivity assays. Competitive inhibition assays (e.g., with plastoquinone analogs) and X-ray crystallography of enzyme-quinone complexes can resolve these structure-activity relationships .

Q. Q5. What analytical challenges arise in quantifying trace levels of this compound in environmental or biological matrices?

Answer: Low volatility and matrix interference (e.g., proteins or humic acids) complicate detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) is preferred, as validated for halogenated benzoquinones like 2-CBQ . Derivatization with thiols (e.g., glutathione) enhances ionization efficiency. Method validation requires spike-recovery tests (85–115% recovery) and calibration against isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .

Methodological Guidance

Q. Q6. How can researchers resolve contradictions in reported bioactivity data for halogenated benzoquinones?

Answer: Discrepancies often stem from assay conditions (pH, temperature) or impurity interference. Standardized protocols (e.g., fixed redox potentials in enzyme assays) and orthogonal validation (e.g., cytotoxicity assays paired with ROS detection) are critical . Meta-analyses of QSAR models can identify outliers caused by substituent-specific artifacts .

Q. Q7. What experimental strategies are recommended for studying the redox cycling behavior of this compound?

Answer: Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) determines formal reduction potentials, while bulk electrolysis coupled with UV-vis spectroscopy tracks semiquinone formation . For biological systems, oxygen consumption assays or EPR spectroscopy quantify superoxide/hydrogen peroxide production during redox cycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.